1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea
Description
Properties
IUPAC Name |
1-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7OS/c1-30-18-4-2-3-17(11-18)27-21(29)26-16-7-5-15(6-8-16)25-19-12-20(24-13-23-19)28-10-9-22-14-28/h2-14H,1H3,(H,23,24,25)(H2,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFGEXINPMQSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea is a synthetic molecule that has garnered attention for its potential therapeutic applications, particularly in oncology and other diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄S
- Molecular Weight : 342.43 g/mol
- CAS Number : 2034568-59-5
The compound features a complex structure that includes an imidazole ring, a pyrimidine moiety, and a urea linkage, which are known to contribute to its biological activity.
-
Inhibition of Dihydrofolate Reductase (DHFR) :
- The compound has been shown to inhibit DHFR, an enzyme critical for DNA synthesis and repair. By blocking this enzyme, the compound reduces the availability of tetrahydrofolate, leading to decreased synthesis of purines and pyrimidines, ultimately inducing apoptosis in rapidly dividing cancer cells .
- Tyrosine Kinase Inhibition :
Anticancer Activity
Numerous studies have highlighted the anticancer potential of similar compounds:
- Case Study 1 : A derivative with structural similarities showed significant inhibition of tumor growth in xenograft models of melanoma and breast cancer. The mechanism was attributed to its ability to induce apoptosis through the mitochondrial pathway .
- Case Study 2 : Another study reported that compounds with similar urea linkages exhibited potent activity against various cancer cell lines, including lung and colon cancer. The IC50 values ranged from 10 to 30 µM, indicating effective cytotoxicity .
Antimicrobial Activity
Emerging research suggests that the compound may possess antimicrobial properties:
- In Vitro Studies : Tests against common bacterial strains (e.g., E. coli, Pseudomonas aeruginosa) indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analogues
Pyrimidine-Based Urea Derivatives
- AVL-291/292 (N-(3-((5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide) Structure: Pyrimidine core with fluoro and methoxyethoxy substituents; acrylamide linker instead of urea. Target: Bruton’s tyrosine kinase (BTK) inhibitor. Key Difference: The acrylamide group enables covalent binding to BTK’s cysteine residue, whereas the methylthiophenyl urea in the target compound facilitates non-covalent interactions with MCT4. The methoxyethoxy group enhances solubility compared to the methylthio group .
Pyrazole-Urea Derivatives ()
- 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Structure: Ethylurea linked to a methylphenylpyrazole. Properties: Molecular weight 338.4 g/mol; lacks the pyrimidine-imidazole motif.
3-Ureidopyrazoles ()
- Structure : Pyrazole core with hydroxymethyl and ureido groups.
- Activity : Demonstrates antitumor and kinase inhibitory properties (e.g., cyclin-dependent kinases).
Pharmacological Target Profiles
Notable Trends:
- Pyrimidine-imidazole hybrids (target compound) are associated with transporter inhibition, while pyrimidine-acrylamides (AVL-291/292) target kinases.
- Hydroxymethyl (CH₂OH): Increases hydrophilicity, improving aqueous solubility but reducing cell permeability.
Q & A
Q. What are the key synthetic challenges in preparing 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea?
The synthesis involves multi-step organic reactions, including coupling of pyrimidine and imidazole moieties, urea bond formation, and functionalization of the methylthio-phenyl group. Challenges include:
- Regioselectivity : Ensuring proper substitution on the pyrimidine ring (e.g., 6-position for imidazole attachment) .
- Reaction optimization : Catalysts (e.g., potassium phosphate) and solvent systems (acetonitrile or DMSO) are critical for yield improvement .
- Purification : Flash column chromatography or HPLC is required to isolate the pure compound due to byproduct formation .
Q. Which characterization techniques are essential to confirm the structure and purity of this compound?
- NMR spectroscopy : Key for confirming aromatic proton environments (e.g., imidazole protons at δ 6.68–8.63 ppm) and urea NH signals (δ ~11 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESIMS m/z 392.2 for analogous compounds) .
- HPLC : Assesses purity (>98% is typical for pharmacologically active derivatives) .
Q. What functional groups contribute to its potential bioactivity?
- Urea core (-NH-CO-NH-) : Facilitates hydrogen bonding with biological targets like kinases .
- Imidazole and pyrimidine rings : Enable π-π stacking and interactions with hydrophobic enzyme pockets .
- Methylthio group (-SMe) : Enhances lipophilicity and potential metabolic stability .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to kinase targets?
- Molecular docking : Simulate interactions with ATP-binding pockets of kinases (e.g., using AutoDock Vina). Compare binding poses to known inhibitors .
- Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over time (e.g., GROMACS simulations) .
- Free energy calculations : Use MM-PBSA/GBSA to quantify binding energies and identify critical residues .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-response studies : Clarify whether discrepancies arise from concentration-dependent effects (e.g., IC50 variability) .
- Off-target profiling : Screen against kinase panels to rule out nonspecific interactions .
- Metabolic stability assays : Test if cytochrome P450-mediated degradation reduces observed activity in certain models .
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst ratio) to identify optimal conditions .
- Continuous-flow chemistry : Reduces side reactions and improves scalability (e.g., using microreactors for exothermic steps) .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may improve coupling efficiency in imidazole-pyrimidine assembly .
Q. What structural modifications could enhance selectivity for specific biological targets?
- Substitution on phenyl rings : Introduce electron-withdrawing groups (e.g., -CF3) to modulate electronic properties and target affinity .
- Heterocycle replacement : Swap imidazole with triazole to alter hydrogen-bonding patterns .
- Stereochemical control : Synthesize enantiomers to probe chiral recognition in enzyme binding .
Methodological Guidance
Q. How to design a robust SAR (Structure-Activity Relationship) study for this compound?
- Analog synthesis : Prepare derivatives with systematic modifications (e.g., methylthio → methylsulfonyl) .
- In vitro assays : Test against target enzymes (e.g., kinase inhibition assays) and correlate activity with structural features .
- Statistical analysis : Use multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area) .
Q. What analytical approaches validate compound stability under physiological conditions?
- Forced degradation studies : Expose to acidic/basic conditions, heat, or light, then monitor degradation via LC-MS .
- Plasma stability assays : Incubate with human plasma and quantify remaining compound using HPLC-UV .
- Crystallography : Resolve degradation products via X-ray diffraction to identify vulnerable bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
